8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane
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Overview
Description
8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids.
Mechanism of Action
Target of Action
The primary target of 8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to influence various biological behaviors .
Result of Action
Compounds with a similar structure have shown nematicidal activity , indicating potential effects on nematodes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. These processes often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the tropane alkaloid family, such as:
2-Azabicyclo[3.2.1]octane: Known for its potential in drug discovery and as a synthetic intermediate.
Tropine: A well-known tropane alkaloid with various biological activities.
Uniqueness
8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its unique structure allows for innovative investigations into drug development and neurochemistry.
Properties
IUPAC Name |
8-methyl-3-(6-methylpyridazin-3-yl)oxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-3-6-13(15-14-9)17-12-7-10-4-5-11(8-12)16(10)2/h3,6,10-12H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEGRUOYDPHJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CC3CCC(C2)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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